(2-Fluoro-5-formyl-4-methoxyphenyl)boronic acid
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Overview
Description
(2-Fluoro-5-formyl-4-methoxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with fluoro, formyl, and methoxy groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-formyl-4-methoxyphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-5-formyl-4-methoxyphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF, THF).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products
Suzuki-Miyaura Cross-Coupling: Biaryl or styrene derivatives.
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Scientific Research Applications
(2-Fluoro-5-formyl-4-methoxyphenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling.
Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of (2-Fluoro-5-formyl-4-methoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic acid and the aryl halide. The palladium catalyst facilitates the transmetalation step, where the aryl group from the boronic acid is transferred to the palladium center. This is followed by reductive elimination, resulting in the formation of the carbon-carbon bond and regeneration of the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylboronic acid
- 2-Methoxyphenylboronic acid
- 2-Formylphenylboronic acid
Uniqueness
(2-Fluoro-5-formyl-4-methoxyphenyl)boronic acid is unique due to the presence of the fluoro, formyl, and methoxy substituents on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C8H8BFO4 |
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Molecular Weight |
197.96 g/mol |
IUPAC Name |
(2-fluoro-5-formyl-4-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C8H8BFO4/c1-14-8-3-7(10)6(9(12)13)2-5(8)4-11/h2-4,12-13H,1H3 |
InChI Key |
YUBJIFRAJJKOHE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1F)OC)C=O)(O)O |
Origin of Product |
United States |
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